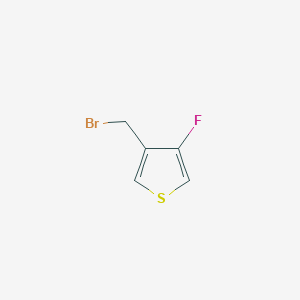
3-(Bromomethyl)-4-fluorothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-fluorothiophene is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a thiophene ring. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of bromine and fluorine atoms in the thiophene ring makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-fluorothiophene typically involves the bromomethylation of 4-fluorothiophene. One common method is the reaction of 4-fluorothiophene with bromomethylating agents such as bromomethyl acetate or bromomethyl ether in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-4-fluorothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like H2O2 or m-CPBA in solvents like acetic acid or dichloromethane.
Reduction: Reagents like LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted thiophenes.
Scientific Research Applications
3-(Bromomethyl)-4-fluorothiophene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-fluorothiophene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the thiophene ring. The fluorine atom enhances the compound’s reactivity by stabilizing the negative charge on the sulfur atom during reaction intermediates. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
3-(Bromomethyl)thiophene: Lacks the fluorine atom, making it less reactive compared to 3-(Bromomethyl)-4-fluorothiophene.
4-Fluorothiophene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
3-(Chloromethyl)-4-fluorothiophene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and material science .
Properties
Molecular Formula |
C5H4BrFS |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
3-(bromomethyl)-4-fluorothiophene |
InChI |
InChI=1S/C5H4BrFS/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 |
InChI Key |
WSOQPYNGILVCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
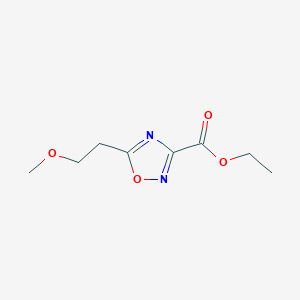

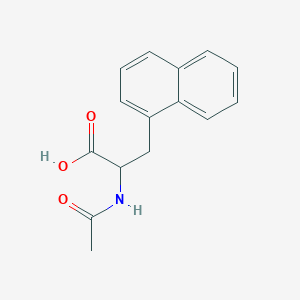
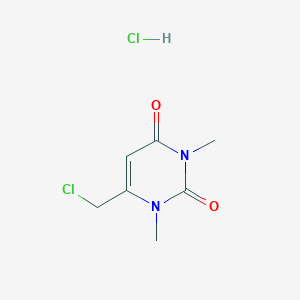
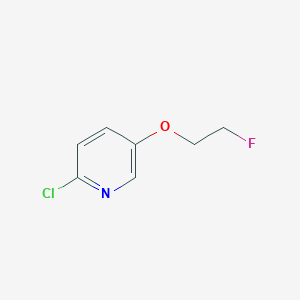
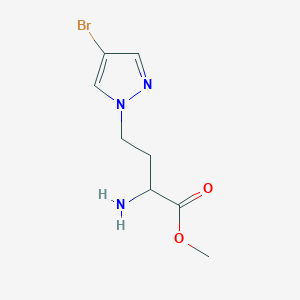
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)

![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
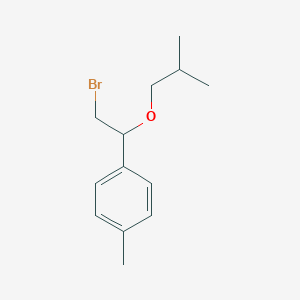
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)

